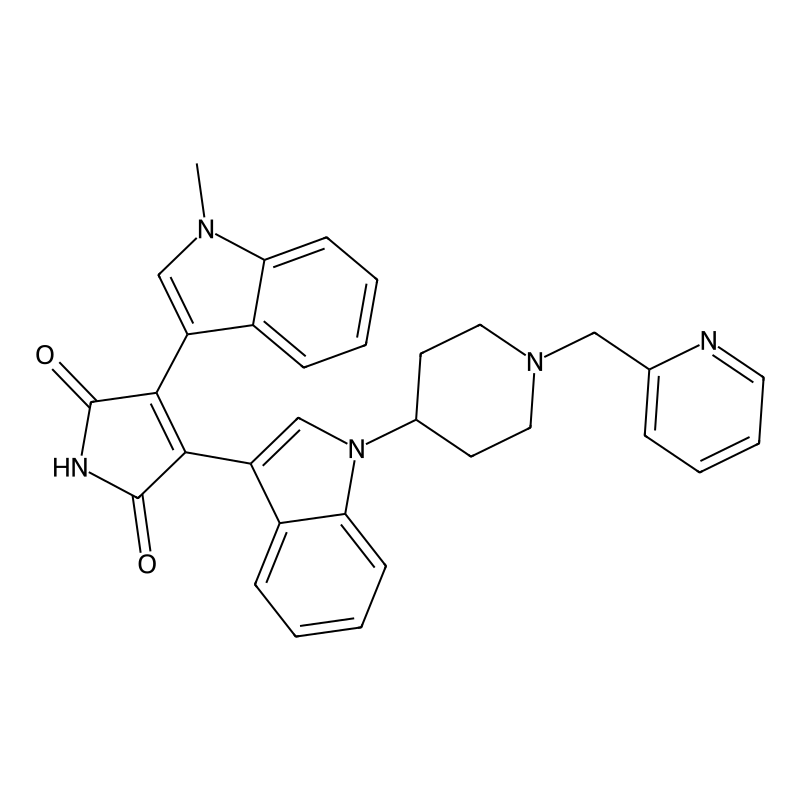

Enzastaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzastaurin (CAS 170364-57-5), also known as LY317615, is a synthetic bisindolylmaleimide derivative functioning as a highly potent, ATP-competitive, and selective inhibitor of Protein Kinase C beta (PKCβ). Exhibiting an IC50 of approximately 6 nM in cell-free assays, it is primarily procured for advanced preclinical oncology and angiogenesis research. Unlike broad-spectrum kinase inhibitors, Enzastaurin is characterized by its dual capacity to selectively block PKCβ while concurrently suppressing downstream PI3K/AKT and GSK3β signaling pathways, making it a critical reagent for apoptosis and tumor proliferation models . Its procurement profile is heavily defined by its strict requirement for optimized organic co-solvent formulations in vivo, requiring specific handling protocols to ensure reproducible systemic delivery in xenograft and hematological malignancy studies .

Substituting Enzastaurin with other bisindolylmaleimides or broad-spectrum kinase inhibitors fundamentally alters experimental outcomes and downstream signaling profiles. While pan-kinase inhibitors like Midostaurin (PKC412) hit multiple targets with IC50 values in the 80–500 nM range, they introduce severe off-target variables that confound precise PKCβ-dependent assays . Conversely, while Ruboxistaurin is also a selective PKCβ inhibitor, its primary application and validation lie in diabetic microvascular complication models rather than oncology; Enzastaurin uniquely demonstrates robust, validated suppression of the AKT and ribosomal protein S6 pathways essential for tumor apoptosis [1]. Furthermore, generic substitutions often fail to account for Enzastaurin’s specific solubility constraints, which require validated DMSO/PEG300/Tween-80 excipient ratios for stable in vivo dosing, rendering water-soluble analogs inappropriate for direct comparative pharmacokinetics.

Isoform Selectivity vs. Broad-Spectrum Kinase Inhibitors

Enzastaurin provides highly targeted inhibition of PKCβ with an IC50 of 6 nM, maintaining 6- to 20-fold selectivity over other isoforms (PKCα = 39 nM, PKCγ = 83 nM, PKCε = 110 nM) [1]. In contrast, broad-spectrum alternatives like Midostaurin exhibit IC50 values ranging from 80-500 nM across multiple unrelated kinases (FLT3, VEGFR, Syk), and pan-PKC inhibitors like Sotrastaurin show sub-nanomolar affinity across nearly all PKC isoforms (Ki = 0.22-3.2 nM) .

| Evidence Dimension | Kinase Inhibition (IC50/Ki) |

| Target Compound Data | Enzastaurin: PKCβ IC50 = 6 nM (6- to 20-fold selectivity over α/γ/ε) |

| Comparator Or Baseline | Midostaurin: Broad kinase IC50 = 80-500 nM; Sotrastaurin: Pan-PKC Ki = 0.22-3.2 nM |

| Quantified Difference | Enzastaurin isolates PKCβ activity without the multi-kinase or pan-isoform suppression seen in standard alternatives. |

| Conditions | Cell-free kinase inhibition assays measuring 33P incorporation. |

Procurement of Enzastaurin ensures target-specific validation in PKCβ-driven models without the confounding off-target toxicity associated with multi-kinase inhibitors.

Downstream Pathway Modulation for Oncology Models

While both Enzastaurin and Ruboxistaurin are selective PKCβ inhibitors, their functional utility diverges significantly based on downstream pathway effects. Enzastaurin is specifically validated to suppress the phosphorylation of AKT (Thr308) and GSK3β (Ser9), driving apoptosis in oncology models . Ruboxistaurin (PKCβ1 IC50 = 4.7 nM) is structurally and functionally benchmarked for reducing leukostasis and vascular permeability in diabetic retinopathy models, lacking the same established AKT-driven apoptotic profile required for cancer research [1].

| Evidence Dimension | Primary Downstream Application Profile |

| Target Compound Data | Enzastaurin: Validated suppression of AKT/GSK3β phosphorylation inducing tumor apoptosis |

| Comparator Or Baseline | Ruboxistaurin: Validated for retinal blood flow and leukostasis reduction |

| Quantified Difference | Enzastaurin provides the necessary apoptotic signaling cascade blockade required for hematological and solid tumor models. |

| Conditions | In vitro cellular assays and in vivo xenograft studies. |

Buyers modeling hematological malignancies or solid tumors must select Enzastaurin over Ruboxistaurin to guarantee the requisite downstream apoptotic signaling cascade.

In Vivo Formulation Compatibility and Processability

Enzastaurin possesses poor aqueous solubility, rendering standard buffer dilutions ineffective for in vivo dosing. Formulating Enzastaurin in a validated organic co-solvent system (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) achieves a stable, clear solution at 0.5 to 2.0 mg/mL . In contrast, attempting to dissolve Enzastaurin in basic aqueous buffers (even with a DMF pre-dissolution step) limits solubility to approximately 0.25 mg/mL and risks rapid precipitation .

| Evidence Dimension | Stable In Vivo Dosing Concentration |

| Target Compound Data | Enzastaurin in optimized co-solvents: 0.5 - 2.0 mg/mL |

| Comparator Or Baseline | Enzastaurin in standard aqueous buffers: <0.25 mg/mL |

| Quantified Difference | Optimized formulation increases stable systemic delivery concentrations by 2- to 8-fold compared to standard aqueous dilution. |

| Conditions | Preclinical animal model dosing preparations. |

Understanding and utilizing the exact formulation requirements prevents precipitation failures and ensures reproducible dosing during expensive in vivo xenograft studies.

Hematological Malignancy and Lymphoma Modeling

Enzastaurin is the optimal choice for modeling apoptosis in diffuse large B-cell lymphoma (DLBCL) and multiple myeloma cell lines, as these assays strictly require its dual PKCβ selectivity and downstream AKT/GSK3β pathway suppression.

Solid Tumor Xenograft Efficacy Studies

For reproducible oral or systemic dosing in glioblastoma (U87MG) and colon carcinoma (HCT116) murine models, Enzastaurin must be procured alongside appropriate excipients (PEG300, Tween-80) to utilize its validated in vivo formulation protocols.

Angiogenesis and Endothelial Cell Assays

Enzastaurin serves as a highly selective chemical probe to isolate the role of PKCβ in VEGF-stimulated neo-angiogenesis, providing clean data without the confounding interference typical of broad-spectrum VEGFR or pan-PKC inhibitors .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types